molecular formula C9H7N3O4 B088586 4-(Hydroxyamino)-6-nitroquinoline 1-oxide CAS No. 13442-15-4

4-(Hydroxyamino)-6-nitroquinoline 1-oxide

Cat. No. B088586
CAS RN: 13442-15-4
M. Wt: 221.17 g/mol
InChI Key: KRGQNZRSACEPDG-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-6-nitroquinoline 1-oxide, commonly known as HANQ, is a synthetic compound that has been extensively used in scientific research for over five decades. HANQ is a potent mutagen and carcinogen that has been used to study DNA damage and repair mechanisms, as well as the effects of oxidative stress on cellular processes.

Mechanism Of Action

HANQ is activated through enzymatic reduction to form a reactive intermediate that can bind to DNA and cause damage. The mechanism of HANQ-induced DNA damage involves the formation of a covalent bond between the hydroxylamine group and the C8 position of guanine, leading to the formation of a stable adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations.

Biochemical And Physiological Effects

HANQ has been shown to induce oxidative stress and DNA damage in various cell types. It can also cause cell cycle arrest and apoptosis, leading to cell death. HANQ has been used to study the effects of DNA damage on cellular processes, such as DNA repair mechanisms and cell signaling pathways.

Advantages And Limitations For Lab Experiments

HANQ is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. It is relatively easy to synthesize and purify, making it a useful tool for researchers. However, HANQ is also highly toxic and carcinogenic, which limits its use in certain experiments. Additionally, the reactive intermediate formed during HANQ activation can react with other cellular components, leading to non-specific effects.

Future Directions

There are several future directions for HANQ research. One direction is to study the effects of HANQ-induced DNA damage on specific genes and pathways. Another direction is to develop new methods for detecting HANQ-induced DNA damage and adducts. Additionally, researchers can explore the use of HANQ as a therapeutic agent for cancer treatment, as it induces apoptosis in cancer cells. Finally, future studies can investigate the potential use of HANQ as a biomarker for oxidative stress and DNA damage in various diseases.

Synthesis Methods

HANQ can be synthesized through a multi-step process involving the reaction of 4-nitroquinoline-1-oxide with hydroxylamine. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

HANQ has been widely used in scientific research to study the mechanisms of DNA damage and repair. It is a potent mutagen that induces DNA adducts and base modifications, leading to mutations and chromosomal aberrations. HANQ has also been used to study the effects of oxidative stress on cellular processes, as it generates reactive oxygen species (ROS) that can cause cellular damage and apoptosis.

properties

CAS RN

13442-15-4

Product Name

4-(Hydroxyamino)-6-nitroquinoline 1-oxide

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H

InChI Key

KRGQNZRSACEPDG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O

Origin of Product

United States

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